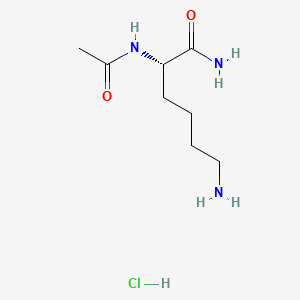

(S)-2-Acetamido-6-aminohexanamide hydrochloride

説明

特性

IUPAC Name |

(2S)-2-acetamido-6-aminohexanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.ClH/c1-6(12)11-7(8(10)13)4-2-3-5-9;/h7H,2-5,9H2,1H3,(H2,10,13)(H,11,12);1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMFSHANWDFTBS-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCN)C(=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718548 |

Source

|

| Record name | N~2~-Acetyl-L-lysinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104584-11-4 |

Source

|

| Record name | N~2~-Acetyl-L-lysinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Acetamido-6-aminohexanamide Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of (S)-2-Acetamido-6-aminohexanamide hydrochloride, also known as Nα-Acetyl-L-lysinamide hydrochloride. This molecule, a derivative of the essential amino acid L-lysine, is of increasing interest in biochemical research, drug discovery, and cosmetics. This document delves into its chemical and physical properties, outlines a logical synthetic approach, and explores its current and potential biological applications, supported by detailed experimental insights and protocols.

Core Chemical Identity and Physical Properties

This compound is the hydrochloride salt of Nα-acetylated L-lysinamide. The acetylation at the alpha-amino group and the amidation of the carboxyl group modify the charge and polarity of the parent lysine molecule, influencing its biological activity and physical characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | - |

| Synonyms | Nα-Acetyl-L-lysine amide hydrochloride, Ac-L-Lys-NH2·HCl | [1] |

| CAS Number | 104584-11-4 | [1] |

| Molecular Formula | C₈H₁₈ClN₃O₂ | [1] |

| Molecular Weight | 223.70 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 138 - 153 °C | [1] |

| Optical Rotation | [α]D²⁵ = -7 ± 1° (c=1 in MeOH) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Computed Properties of the Free Base ((S)-2-Acetamido-6-aminohexanamide):

| Property | Value | Source |

| Molecular Weight | 187.24 g/mol | - |

| XLogP3 | -1.3 | - |

| Hydrogen Bond Donor Count | 3 | - |

| Hydrogen Bond Acceptor Count | 3 | - |

| Rotatable Bond Count | 6 | - |

Note: Computed properties are based on the free base form of the molecule.

Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound involves a multi-step process starting from a suitably protected L-lysine derivative. The choice of protecting groups is critical to ensure regioselective acetylation of the α-amino group.

Conceptual Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for peptide and amino acid derivatization. Optimization of reaction conditions and purification steps is essential.

Step 1: Amidation of Nε-Boc-L-lysine

-

To a solution of Nε-Boc-L-lysine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as HBTU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Introduce ammonia gas or a solution of ammonia in an organic solvent.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, perform an aqueous workup to remove excess reagents and byproducts.

-

Purify the resulting Nε-Boc-L-lysinamide by flash column chromatography.

Step 2: α-Amino Acetylation

-

Dissolve Nε-Boc-L-lysinamide (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add acetic anhydride (1.2 equivalents) dropwise while maintaining the temperature. A mild base like sodium bicarbonate may be added if the reaction is performed in an aqueous medium.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

-

Perform an appropriate workup to remove excess acetic anhydride and acetic acid.

-

Purify the Nα-Acetyl-Nε-Boc-L-lysinamide by crystallization or column chromatography.

Step 3: Deprotection and Salt Formation

-

Dissolve the purified Nα-Acetyl-Nε-Boc-L-lysinamide in a minimal amount of a suitable solvent like dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) in slight excess.

-

The hydrochloride salt should precipitate out of the solution. If not, the product can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Collect the precipitate by filtration, wash with a cold, non-polar solvent, and dry under vacuum to yield this compound as a white solid.

Biological Significance and Potential Applications

While research on this compound is ongoing, its structural relationship to N-acetylated amino acids suggests several areas of biological importance. N-terminal acetylation is a common post-translational modification that can influence protein stability, function, and localization.[2]

Potential Roles and Applications:

-

Enzyme Substrate and Modifier: Nα-acetylated lysine derivatives can serve as substrates or modulators for various enzymes. For instance, Nα-Acetyl-L-lysine is a known substrate for lysyl oxidase.[3] The amide derivative may exhibit altered or specific interactions with enzymes involved in lysine metabolism. Its use in studies of protein modification and enzyme activity is a key application.[1]

-

Drug Development and Discovery: As an active endogenous metabolite, Nα-acetylated lysine and its derivatives are of interest in drug development.[4] They can be used as building blocks in peptide synthesis to create more stable or targeted therapeutic peptides. The modification of the C-terminus to an amide can increase the metabolic stability of the molecule by making it resistant to carboxypeptidases.

-

Metabolic and Cognitive Health: There is emerging interest in the role of acetylated amino acids in metabolic health and cognitive function.[1] Further research is needed to elucidate the specific effects of this compound in these areas.

-

Cosmetics: The ability of lysine derivatives to promote hydration and improve skin elasticity makes them valuable in cosmetic formulations, particularly in anti-aging products.[1]

Caption: Potential application areas of this compound.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of this polar compound.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

-

Detection: UV at 210-220 nm.

-

Expected Elution: As a polar compound, it will likely elute early in the gradient. The presence of the amide and acetyl groups will make it more retentive than lysine itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for structural confirmation.

-

¹H NMR: Expected signals would include:

-

A singlet for the acetyl methyl protons (~2.0 ppm).

-

Multiplets for the methylene protons of the lysine side chain.

-

A multiplet for the α-proton.

-

Broad signals for the amine and amide protons.

-

-

¹³C NMR: Expected signals would include:

-

A signal for the acetyl methyl carbon.

-

Signals for the methylene carbons of the lysine side chain.

-

A signal for the α-carbon.

-

Signals for the two carbonyl carbons (amide and acetyl).

-

The acetylation of the α-amino group leads to characteristic shifts in the NMR spectrum, allowing for unambiguous identification of the site of modification.[5]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be used to confirm the molecular weight. The expected [M+H]⁺ ion for the free base would be at m/z 188.2.

Concluding Remarks

This compound is a valuable chemical entity with established physical properties and a clear path to synthesis. Its biological significance, rooted in the fundamental role of lysine acetylation, positions it as a key compound for research in enzymology, drug discovery, and cosmetics. The analytical methods outlined provide a robust framework for its characterization, ensuring its quality and utility in various scientific endeavors. As research into post-translational modifications and their implications in health and disease continues to expand, the importance of well-characterized molecules like Nα-Acetyl-L-lysinamide hydrochloride is set to grow.

References

-

Bode, R., Thurau, A. M., & Schmidt, H. (1993). Characterization of acetyl-CoA: L-lysine N6-acetyltransferase, which catalyses the first step of carbon catabolism from lysine in Saccharomyces cerevisiae. Archives of Microbiology, 160(5), 397-400. [Link]

-

National Center for Biotechnology Information. "N-Acetyl-L-Lysine" PubChem Compound Summary for CID 92907. [Link]

-

ResearchGate. 1D 1H NMR spectrum of glucosylated N α -acetyl-lysine. [Link]

-

bioRxiv. In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetylation. [Link]

-

ResearchGate. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. [Link]

-

National Center for Biotechnology Information. "Nε-Lysine Acetylation Control Conserved in All Three Life Domains". PMC. [Link]

-

National Center for Biotechnology Information. "Systematic Analysis of Lysine Acetylation Reveals Diverse Functions in Azorhizobium caulinodans Strain ORS571". PubMed Central. [Link]

-

bioRxiv. In-Cell Synthesis of Nε-acetyl-L-lysine for Facile Protein Acetylation. [Link]

-

ResearchGate. N-Acyl amino acids and their impact on biological processes. [Link]

-

Smet-Nocca, C., Wieruszeski, J. M., Melnyk, O., & Benecke, A. (2010). NMR-based detection of acetylation sites in peptides. Journal of peptide science, 16(8), 414-423. [Link]

-

Vliegenthart, J. F., Dorland, L., van Halbeek, H., & Haverkamp, J. (1982). High-resolution 1H-NMR spectroscopy of free and glycosidically linked O-acetylated sialic acids. Journal of Biological Chemistry, 257(8), 4350-4356. [Link]

-

Arnesen, T., Van Damme, P., & Gevaert, K. (2009). Composition and biological significance of the human Nα-terminal acetyltransferases. BMC proceedings, 3(Suppl 6), S2. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Composition and biological significance of the human Nα-terminal acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. NMR-based detection of acetylation sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (S)-2-Acetamido-6-aminohexanamide Hydrochloride: A Key Building Block in Epigenetic Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (S)-2-Acetamido-6-aminohexanamide Hydrochloride in Medicinal Chemistry

This compound, also known as Nα-Acetyl-L-lysine amide hydrochloride, is a specialized amino acid derivative with the CAS number 104584-11-4 .[1][2][3] This compound has garnered significant interest within the drug discovery and development landscape, primarily for its role as a key structural motif and versatile building block in the synthesis of targeted therapeutics. Its structure, essentially an N-terminally acetylated and C-terminally amidated lysine, mimics post-translationally modified residues in proteins, making it a valuable tool for designing molecules that interact with specific biological targets.

A particularly noteworthy application of this compound is in the preparation of selective synthetic inhibitors of histone acetyltransferases (HATs), such as p300 and PCAF.[3] These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders. By serving as a foundational element for inhibitors that target these key enzymes, this compound represents a critical component in the development of novel epigenetic drugs. This guide will provide a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, methods for its analysis, and a discussion of its applications in the cutting edge of drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 104584-11-4 | [1][2][3] |

| Molecular Formula | C8H18ClN3O2 | [1] |

| Molecular Weight | 223.7 g/mol | [1] |

| Appearance | White to off-white powder | [4] |

| Storage | 2-8°C, Refrigerator | [3] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound involves a multi-step process starting from a suitably protected L-lysine derivative. The following protocol is a scientifically robust approach based on established principles of peptide and medicinal chemistry.

Experimental Workflow: Synthesis

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

Part 1: Nα-Acetylation of Nε-Z-L-lysine

-

Dissolution: Dissolve Nε-Z-L-lysine in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Cool the solution in an ice bath and add a base, for instance, 2N NaOH, to maintain a pH of approximately 9-10.

-

Acetylation: Add acetic anhydride dropwise to the cooled solution while vigorously stirring. Monitor the pH and add additional base as needed to maintain the alkaline conditions. The use of a protecting group on the epsilon amino group is crucial to ensure selective acetylation at the alpha-amino position.

-

Acidification and Extraction: After the reaction is complete (monitored by TLC or LC-MS), acidify the reaction mixture with a suitable acid like 1N HCl to a pH of about 2-3. Extract the product, Nα-Acetyl-Nε-Z-L-lysine, with an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Part 2: Amidation of Nα-Acetyl-Nε-Z-L-lysine

-

Activation: Dissolve the purified Nα-Acetyl-Nε-Z-L-lysine in an appropriate aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent. Propylphosphonic anhydride (T3P®) is an effective choice for amide bond formation.[5]

-

Ammonolysis: Introduce ammonia gas into the reaction mixture or add a solution of ammonia in a suitable solvent (e.g., 7N NH3 in methanol). The reaction is typically carried out at room temperature and monitored for completion.

-

Work-up and Purification: Upon completion, quench the reaction and remove the solvent. The resulting Nα-Acetyl-Nε-Z-L-lysinamide can be purified by crystallization or column chromatography.

Part 3: Deprotection and Hydrochloride Salt Formation

-

Hydrogenolysis: Dissolve the Nα-Acetyl-Nε-Z-L-lysinamide in a protic solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until the deprotection of the Z-group is complete.

-

Salt Formation: Filter the reaction mixture through Celite to remove the catalyst. To the filtrate, add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol) to precipitate the hydrochloride salt.

-

Isolation: Collect the precipitated this compound by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stability of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group (a singlet around 2.0 ppm), the α-proton (a multiplet), the methylene protons of the lysine side chain, and the amide and amine protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the amide and acetyl groups, the α-carbon, and the carbons of the lysine side chain. Isotopic labeling with ¹³C can be employed for more detailed mechanistic studies.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of the molecule. Acetylation results in a characteristic mass shift of +42.0106 Da.[7][8] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used. Tandem mass spectrometry (MS/MS) will provide structural information through fragmentation analysis, with specific immonium ions at m/z 143.1 and 126.1 serving as reporter ions for acetylated lysine residues.[7]

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is suitable for assessing the purity of this compound.

Illustrative HPLC Method:

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (for MS compatibility) and acetonitrile.

-

Detection: UV at 210-220 nm.

This method should effectively separate the product from starting materials and byproducts. Method validation according to ICH guidelines is necessary for use in a regulated environment.[9]

Applications in Drug Discovery and Development

The primary utility of this compound lies in its application as a building block for synthesizing inhibitors of histone acetyltransferases (HATs), particularly p300 and PCAF.

Targeting Histone Acetyltransferases

HATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues on histone tails. This post-translational modification is a key epigenetic mark that generally leads to a more open chromatin structure, facilitating gene transcription. The aberrant activity of HATs is linked to the development and progression of various cancers and inflammatory diseases. Therefore, inhibitors of these enzymes are promising therapeutic agents.

Workflow: From Building Block to Drug Candidate

Caption: Role in the drug discovery pipeline.

This compound serves as a scaffold that can be further elaborated to create a library of potential HAT inhibitors. The acetamido and amide functionalities can participate in key interactions within the active site of the target enzyme. The terminal amino group provides a handle for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. The development of such targeted therapies is a vibrant area of modern medicinal chemistry.[10][11]

Conclusion

This compound is more than just a chemical reagent; it is a key enabler in the quest for novel therapeutics targeting the epigenome. Its well-defined structure and versatile chemical handles make it an invaluable building block for the synthesis of potent and selective inhibitors of histone acetyltransferases. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, robust analytical methods for its characterization, and a clear rationale for its application in drug discovery. As our understanding of the role of epigenetics in disease continues to grow, the importance of specialized chemical tools like this compound will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

- Mathew, M., Das, S., & Bhat, K. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC.

-

Royal Society of Chemistry. Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-l-lysine as an amine nucleophile. MedChemComm. Available from: [Link]

- Steffan, J. S., et al. (2004). Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. Journal of Biological Chemistry, 279(29), 30442-30450.

- Williamson, J. R., et al. (2016). A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. Analytical Biochemistry, 510, 56-62.

- Google Patents. (2020). Improved process for the preparation of 6-aminohexanoic acid.

- Benoiton, L. (1963). SYNTHESIS OF SOME PEPTIDES OF EN-ACETYL-L-LYSINE. Canadian Journal of Chemistry, 41(7), 1718-1723.

-

Regulations.gov. (2018). Lysine Acetate Lysine Hydrochloride. Available from: [Link]

- Koskela, M. M., et al. (2020). Dual lysine and N‐terminal acetyltransferases reveal the complexity underpinning protein acetylation. The EMBO Journal, 39(13), e104235.

-

Archives of Pharmacy Practice. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]

-

PubMed. (1976). Preparation of 3-amino-2,3,6-trideoxy-D-arabino-hexose hydrochloride and its N-trifluoroacetyl derivative. Available from: [Link]

- Google Patents. (1986). Process for synthesizing N-acetylglycine using novel promoters.

-

ResearchGate. (2018). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-L-lysine as an amine nucleophile. Available from: [Link]

-

ACS Publications. (2016). Quantification of Lysine Acetylation and Succinylation Stoichiometry in Proteins Using Mass Spectrometric Data-Independent Acquisitions (SWATH). Available from: [Link]

-

RSC Publishing. (2019). A genetically encoded 19F NMR probe for lysine acetylation. Available from: [Link]

-

PubMed Central. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Available from: [Link]

-

PubMed Central. (2021). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Available from: [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

-

PubMed Central. (2012). Validation of Protein Acetylation by Mass Spectrometry. Available from: [Link]

-

Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Available from: [Link]

-

PubMed Central. (2012). A Method to Determine Lysine Acetylation Stoichiometries. Available from: [Link]

-

PubMed. (1994). High-performance liquid chromatographic determination of N-epsilon-(2-propenal)lysine in biological samples after derivatization with diethylethoxymethylenemalonate. Available from: [Link]

-

ResearchGate. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Available from: [Link]

-

PubChem. N-Acetyl-L-Lysine. Available from: [Link]

-

ResearchGate. (2019). Synthesis and Characterization of Low Molecular Weight Organogelators Derived from Amide Derivatives of N-acetylglycine. Available from: [Link]

-

ACS Publications. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Available from: [Link]

-

MDPI. (2021). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Available from: [Link]

-

University of Washington. Identifying amino acids in protein NMR spectra. Available from: [Link]

-

Journal of Chromatography B. (2021). A UHPLC–MS/MS method for determination of N-acylethanolamines in cerebrospinal fluid. Available from: [Link]

-

RSC Publishing. (2019). Extraction of Se(iv) and Se(vi) from aqueous HCl solution by using a diamide-containing tertiary amine. Available from: [Link]

-

Analytical Chemistry. (2002). Probing Lysine Acetylation with a Modification-Specific Marker Ion Using High-Performance Liquid Chromatography/Electrospray-Mass Spectrometry with Collision-Induced Dissociation. Available from: [Link]

-

The University of Groningen research portal. (2014). Site-specific quantification of lysine acetylation in the N-terminal tail of histone H4 using a double-labelling, targeted UHPLC MS/MS approach. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. alfachemic.com [alfachemic.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Amide synthesis by acylation [organic-chemistry.org]

- 6. A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PMC [pmc.ncbi.nlm.nih.gov]

(S)-2-Acetamido-6-aminohexanamide hydrochloride molecular weight

An In-depth Technical Guide to (S)-2-Acetamido-6-aminohexanamide Hydrochloride

Introduction

This compound is a derivative of the essential amino acid L-lysine, featuring key structural modifications that make it a compound of interest for researchers in peptide chemistry, drug discovery, and biochemical probe development. This guide provides a comprehensive technical overview of its chemical properties, a robust and logical synthetic pathway, detailed analytical methodologies for its characterization, and insights into its potential applications. As this is a specialized reagent, this document emphasizes the fundamental principles and expert-validated workflows required for its successful synthesis and application, ensuring the highest standards of scientific integrity.

Compound Identification and Physicochemical Properties

Chemical Structure and Nomenclature

The structure of this compound is derived from an L-lysine backbone. The defining modifications are the acetylation of the alpha-amino group (α-NH₂) and the conversion of the carboxylic acid to a primary amide. The hydrochloride salt is formed at the terminal epsilon-amino group (ε-NH₂), which remains as a primary amine.

-

IUPAC Name: (2S)-2-acetamido-6-aminohexanamide hydrochloride

-

Molecular Formula: C₈H₁₈ClN₃O₂

-

Synonyms: Nα-Acetyl-L-lysinamide hydrochloride

Physicochemical Data

The predicted physicochemical properties are crucial for handling, formulation, and experimental design. The data presented below has been calculated based on the compound's chemical structure.

| Property | Value | Source |

| Molecular Weight | 223.70 g/mol | Calculated |

| Molecular Weight (Free Base) | 187.24 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Predicted |

| Solubility | Highly soluble in water, soluble in methanol | Predicted |

| pKa (ε-amino group) | ~10.5 | Predicted (based on L-lysine) |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is not commonly documented, requiring a carefully designed multi-step process from a commercially available starting material. The following workflow is grounded in established principles of peptide and amino acid chemistry, ensuring a high probability of success and purity.[2][3][4]

Retrosynthetic Analysis and Strategy

The causality behind our synthetic strategy is rooted in the differential reactivity of the functional groups on the L-lysine scaffold. We must selectively modify the α-amino and carboxyl groups while leaving the ε-amino group available for final protonation. This necessitates an orthogonal protection strategy. The most logical precursor is an ε-amino protected L-lysine, such as Nε-tert-butyloxycarbonyl-L-lysine (Boc-Lys-OH).

Caption: Retrosynthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with purification and characterization checkpoints after each key transformation.

Step 1: Nα-Acetylation of Nε-Boc-L-lysine

-

Rationale: Selective acetylation of the α-amino group is achieved under basic conditions where it is more nucleophilic than the protected ε-amino group.

-

Procedure:

-

Dissolve Nε-Boc-L-lysine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.5 eq) to the solution with stirring.

-

Slowly add acetic anhydride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Acidify the mixture to pH 2-3 with 1M HCl and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Acetyl-Nε-Boc-L-lysine.

-

Step 2: Amidation of the Carboxylic Acid

-

Rationale: Standard peptide coupling reagents are used to activate the carboxylic acid for nucleophilic attack by ammonia, forming the primary amide.[5]

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in dimethylformamide (DMF).

-

Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to form the active ester.

-

Add a concentrated solution of ammonium hydroxide (5.0 eq) and stir overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with brine, dry over sodium sulfate, and concentrate to yield the protected intermediate, Nα-Acetyl-Nε-Boc-L-lysinamide.

-

Step 3: Boc Deprotection and Hydrochloride Salt Formation

-

Rationale: The acid-labile Boc protecting group is removed under anhydrous acidic conditions, which simultaneously protonates the newly freed ε-amino group to form the final hydrochloride salt.

-

Procedure:

-

Dissolve the protected amide from Step 2 in a minimal amount of methanol.

-

Add a 4M solution of HCl in 1,4-dioxane (excess, ~5-10 eq) at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

-

The product will typically precipitate from the solution. If not, add diethyl ether to induce precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

-

Analytical Characterization and Quality Control

A multi-technique approach is mandatory to confirm the identity, structure, and purity of the final compound.[6]

Caption: A typical analytical workflow for compound validation.

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the compound.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% to 95% B over 20 minutes.

-

Detection: UV at 210 nm.

-

Expected Result: A single major peak with >95% purity.

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight.

-

Method: Electrospray Ionization (ESI) in positive mode.

-

Expected Result: A prominent ion peak corresponding to the free base [M+H]⁺ at m/z ≈ 188.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: Unambiguous structural confirmation.

-

¹H NMR (in D₂O): Expected signals include a singlet for the acetyl methyl group (~2.0 ppm), multiplets for the lysine side-chain methylenes, a triplet for the terminal methylene adjacent to the protonated amine (~3.0 ppm), and a multiplet for the α-proton.

-

¹³C NMR (in D₂O): Expected signals include carbonyl carbons for both amides (~175-180 ppm), the acetyl methyl carbon (~22 ppm), and distinct signals for the four methylene carbons of the side chain.

Applications in Research and Drug Development

The unique structure of this compound positions it as a versatile tool for researchers.

-

Peptide Mimetics: The N-terminal acetylation mimics the natural post-translational modification of proteins, making it a valuable building block for creating peptides with increased stability against aminopeptidases.

-

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used in screening libraries to identify fragments that bind to protein targets. The free ε-amino group provides a convenient handle for further chemical elaboration.

-

Biochemical Probes: The terminal amine can be conjugated to fluorescent dyes, biotin, or affinity tags to create probes for studying protein-protein interactions, enzyme activity, or for use in pull-down assays.[7]

Handling and Safety

-

Hazard Statements: While specific toxicity data is unavailable, compounds of this class may cause skin and eye irritation.[8] Handle with appropriate personal protective equipment (PPE).

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed. For long-term stability, storage at -20°C is recommended.[9]

References

-

MOLBASE (Shanghai) Biotechnology Co., Ltd. (n.d.). (2S)-2-acetamido-6-amino-N-methylhexanamide. MOLBASE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 111199, (S)-2-(Acetylamino)-6-amino-N-methylhexanamide. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93512014, Hexanamide, 6-(acetylamino)-2-amino-, (2S)-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21103226, 6-Acetamidohexanamide. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

MDPI. (2020). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-acetamido-2,3,6-trideoxy-D-lyxo-hexose (N-acetyl-D-daunosamine) and its D-arabino isomer. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 3-amino-2,3,6-trideoxy-D-ribo-hexose Hydrochloride. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene. PubMed. Retrieved from [Link]

Sources

- 1. Hexanamide, 6-(acetylamino)-2-amino-, (2S)- | C8H17N3O2 | CID 93512014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 3-amino-2,3,6-trideoxy-D-ribo-hexose hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of enantiomerically and diastereomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hovione.com [hovione.com]

- 7. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Acetamidohexanamide | C8H16N2O2 | CID 21103226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2S)-2-acetamido-6-amino-N-methylhexanamide|6367-10-8 - MOLBASE Encyclopedia [m.molbase.com]

An In-Depth Technical Guide to the Synthesis and Purification of (S)-2-Acetamido-6-aminohexanamide Hydrochloride

This guide provides a comprehensive overview of the chemical synthesis and purification of (S)-2-Acetamido-6-aminohexanamide hydrochloride, a lysine derivative with potential applications in biochemical research and drug development. The methodologies detailed herein are designed for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, step-by-step protocols.

Introduction

(S)-2-Acetamido-6-aminohexanamide, also known as Nα-acetyl-L-lysinamide, is a derivative of the essential amino acid L-lysine. The presence of a primary amine at the ε-position, an acetamido group at the α-position, and a carboxamide at the C-terminus imparts unique physicochemical properties to the molecule. These structural features make it a valuable tool in various research areas, including its use as a building block in peptide synthesis and in the study of post-translational modifications.[1] This guide will delineate a robust and reproducible multi-step synthesis of its hydrochloride salt, ensuring high purity and yield.

Synthetic Strategy: A Multi-Step Approach

The synthesis of this compound is approached through a three-step process commencing with the commercially available Nα-acetyl-L-lysine. This strategy is centered around the selective modification of the carboxyl group, followed by the formation of the hydrochloride salt. The key steps are:

-

Esterification: The carboxylic acid of Nα-acetyl-L-lysine is converted to its methyl ester to facilitate the subsequent amidation.

-

Ammonolysis: The methyl ester is then reacted with ammonia to form the desired amide.

-

Salt Formation and Purification: The final product is isolated and purified as its hydrochloride salt.

This pathway is illustrated in the workflow diagram below.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Nα-Acetyl-L-lysine Methyl Ester Hydrochloride

The initial step involves a Fischer esterification of Nα-acetyl-L-lysine.[2][3][4] The use of thionyl chloride as a catalyst in methanol is a common and effective method for this transformation.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Nα-acetyl-L-lysine (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

-

Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product, Nα-acetyl-L-lysine methyl ester hydrochloride, can be used in the next step without further purification.[1][5]

| Reagent/Solvent | Molar Ratio (eq) | Key Function |

| Nα-acetyl-L-lysine | 1.0 | Starting Material |

| Anhydrous Methanol | - | Reactant & Solvent |

| Thionyl Chloride | 1.2 | Catalyst |

Part 2: Synthesis of (S)-2-Acetamido-6-aminohexanamide (Nα-Acetyl-L-lysinamide)

The amidation of the methyl ester is achieved through ammonolysis, a nucleophilic acyl substitution reaction.[6][7]

Protocol:

-

Reaction Setup: Dissolve the crude Nα-acetyl-L-lysine methyl ester hydrochloride from the previous step in a saturated solution of ammonia in methanol.

-

Reaction: Stir the solution in a sealed pressure vessel at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or HPLC.[8]

-

Work-up: Once the reaction is complete, cool the vessel and carefully vent any excess pressure. Remove the solvent and excess ammonia under reduced pressure to yield the crude (S)-2-Acetamido-6-aminohexanamide as a free base.

| Reagent/Solvent | Key Function |

| Nα-acetyl-L-lysine methyl ester HCl | Starting Material |

| Saturated NH3 in Methanol | Reactant & Solvent |

Part 3: Purification and Formation of this compound

The final step involves the purification of the amide and its conversion to the stable hydrochloride salt.

Protocol:

-

Purification: The crude amide can be purified by recrystallization.[9][10][11] A suitable solvent system for recrystallization is a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous methanol. To this solution, add a solution of hydrogen chloride in diethyl ether (prepared by bubbling dry HCl gas through anhydrous diethyl ether) dropwise with stirring until the solution is acidic.

-

Isolation: The hydrochloride salt will precipitate out of the solution. Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

| Reagent/Solvent | Key Function |

| Ethanol/Diethyl Ether | Recrystallization Solvents |

| HCl in Diethyl Ether | Salt Formation |

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the acetyl group, the α-proton, and the methylene protons of the lysine side chain. The chemical shifts will be influenced by the protonation state of the amines.[12][13][14][15]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the protonated free base.[16][17]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the amide C=O stretch, N-H stretching and bending vibrations.

-

Melting Point: A sharp melting point range is indicative of high purity.

| Analytical Technique | Expected Key Features |

| ¹H NMR | Signals for acetyl protons, α-proton, and lysine side-chain protons. |

| Mass Spectrometry | Molecular ion peak corresponding to [M+H]⁺. |

| IR Spectroscopy | Amide C=O and N-H stretching and bending bands. |

| Melting Point | Sharp and defined melting range. |

Conclusion

This guide outlines a detailed and reliable methodology for the synthesis and purification of this compound. By following the described protocols, researchers can obtain this valuable lysine derivative in high purity, suitable for a range of scientific applications. The provided rationale for each step and the comprehensive characterization plan ensure the integrity and reproducibility of the synthesis.

References

-

N-Acetyl-L-Lysine | C8H16N2O3 | CID 92907 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

N-α-Acetyl-L-Lysine, 3TMS derivative - NIST WebBook. (n.d.). Retrieved January 25, 2026, from [Link]

-

Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps. (n.d.). Retrieved January 25, 2026, from [Link]

-

1D 1H NMR spectrum of glucosylated N α -acetyl-lysine. The assignments... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

- WO2015148880A1 - Method for the preparation of n-acetyl cysteine amide - Google Patents. (n.d.).

-

N(alpha)-acetyl-L-lysine methyl ester(1+) | C9H19N2O3+ | CID 7006467 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

- US4126628A - Acylation of amino acids - Google Patents. (n.d.).

-

CHM 242 Lab 1 Recrystallization of Acetanilide Part A - YouTube. (2020, August 26). Retrieved January 25, 2026, from [Link]

-

Nalpha-Acetyl-L-lysine-N-methylamide | C9H19N3O2 | CID 558350 - PubChem. (n.d.). Retrieved January 25, 2026, from [Link]

-

Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]

-

Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis - ACS Omega. (2021, November 9). Retrieved January 25, 2026, from [Link]

-

1H NMR Spectrum (PHY0043391) - PhytoBank. (n.d.). Retrieved January 25, 2026, from [Link]

- US9889103B2 - Method for the preparation of N-acetyl cysteine amide - Google Patents. (n.d.).

-

N 6 -Acetyl-L-lysine - mzCloud. (2015, January 28). Retrieved January 25, 2026, from [Link]

-

Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc) 2 from Chitin - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

-

(PDF) Nε-Acetyl L-α Lysine Improves Activity and Stability of α-Amylase at Acidic Conditions: A Comparative Study with other Osmolytes - ResearchGate. (2020, June 11). Retrieved January 25, 2026, from [Link]

-

Recrystallization of Acetanilide - YouTube. (2020, May 18). Retrieved January 25, 2026, from [Link]

-

Fischer Esterification to Make Esters from Carboxylic Acids - YouTube. (2014, March 25). Retrieved January 25, 2026, from [Link]

-

Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved January 25, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. youtube.com [youtube.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Na-Acetyl- L -lysine methyl ester 98 20911-93-7 [sigmaaldrich.com]

- 6. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 8. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2015148880A1 - Method for the preparation of n-acetyl cysteine amide - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. US9889103B2 - Method for the preparation of N-acetyl cysteine amide - Google Patents [patents.google.com]

- 12. N-Acetyl-L-Lysine | C8H16N2O3 | CID 92907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PhytoBank: 1H NMR Spectrum (PHY0043391) [phytobank.ca]

- 15. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin | MDPI [mdpi.com]

- 16. N-α-Acetyl-L-Lysine, 3TMS derivative [webbook.nist.gov]

- 17. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to N-α-acetyl-L-lysine methylamide: A Probe for Deciphering Post-Translational Modifications

Foreword: Beyond a Simple Molecule

In the landscape of drug discovery and molecular biology, the term "mechanism of action" is often reserved for pharmacologically active agents that elicit a specific biological response. However, the utility of a molecule is not solely defined by its intrinsic bioactivity. N-α-acetyl-L-lysine methylamide stands as a testament to this, being a compound whose significance lies not in its direct physiological effects, but in its application as a sophisticated tool for elucidating complex biological processes. This guide provides an in-depth technical overview of N-α-acetyl-L-lysine methylamide, focusing on its core application as a chemical probe and substrate to investigate the enzymes that regulate lysine acetylation, a critical post-translational modification. For researchers and drug development professionals, understanding the application of this molecule is paramount for dissecting cellular signaling and developing novel therapeutics targeting these pathways.

Physicochemical Profile

N-α-acetyl-L-lysine methylamide is a derivative of the amino acid L-lysine, characterized by an acetyl group on its alpha-amine and a methylamide group at its C-terminus. These modifications render it a stable and specific tool for various biochemical assays.[1][]

| Property | Value | Source |

| IUPAC Name | (2S)-2-acetamido-6-amino-N-methylhexanamide | [1][] |

| Molecular Formula | C9H19N3O2 | [1] |

| Molecular Weight | 201.27 g/mol | [1][] |

| Appearance | White to off-white powder | [] |

| Canonical SMILES | CC(=O)NC(CCCCN)C(=O)NC | [1] |

Core Application: A Substrate for Unraveling Enzyme Function

The primary utility of N-α-acetyl-L-lysine methylamide and its derivatives lies in the study of enzymes that modulate lysine acetylation, a key post-translational modification that impacts protein function and gene expression.[3][4] Specifically, this compound serves as a valuable substrate for a class of enzymes known as lysine deacetylases.

The Central Role of Lysine Acetylation

Lysine acetylation is a dynamic and reversible process where an acetyl group is added to the epsilon-amino group of a lysine residue. This modification neutralizes the positive charge of the lysine side chain, thereby influencing protein structure, protein-protein interactions, and protein-DNA interactions.[3] The enzymes responsible for removing these acetyl groups are histone deacetylases (HDACs) and sirtuins (a class of NAD+-dependent deacetylases).[3][5] Dysregulation of these enzymes is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.

N-α-acetyl-L-lysine methylamide in Deacetylase Assays

N-α-acetyl-L-lysine methylamide and its analogs are instrumental in assays designed to measure the activity of deacetylases like sirtuins.[] In a typical assay, the acetylated lysine mimic is part of a larger substrate, often a peptide, which may also contain a fluorescent reporter group. The action of a deacetylase enzyme removes the acetyl group from the lysine analog. This enzymatic modification can then be detected, often through a secondary enzymatic reaction that releases the fluorophore, providing a measurable signal proportional to the deacetylase activity.[6]

This application is crucial for:

-

Enzyme Kinetics: Determining the substrate specificity and catalytic efficiency of different deacetylases.[]

-

Inhibitor Screening: High-throughput screening of small molecule libraries to identify compounds that inhibit deacetylase activity.[7][8]

-

Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to inhibitors affect their potency and selectivity.[]

Visualizing the Mechanism: An Enzymatic Workflow

The following diagram illustrates a generalized workflow for a sirtuin deacetylation assay using a fluorogenic substrate derived from an acetylated lysine analog.

Sources

- 1. Nalpha-Acetyl-L-lysine-N-methylamide | C9H19N3O2 | CID 558350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetyllysine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sirtuin mechanism and inhibition: explored with N(ε)-acetyl-lysine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US10920265B2 - Compounds and methods for detection of enzymes that remove methyl succinyl groups from epsilon-amino lysine moieties - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Mechanisms and Molecular Probes of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of (S)-2-Acetamido-6-aminohexanamide Hydrochloride for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of (S)-2-Acetamido-6-aminohexanamide hydrochloride (CAS 104584-11-4), a key consideration for its application in research and drug development. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on providing a robust framework for its empirical determination, grounded in established physicochemical principles and laboratory protocols.

Introduction: Understanding the Molecule

This compound is a derivative of the amino acid lysine. Its structure, featuring a primary amine, a secondary amide, and a primary amide, suggests a hydrophilic character. The hydrochloride salt form is expected to further enhance its aqueous solubility compared to the free base. A thorough understanding of its solubility in various common laboratory solvents is critical for a range of applications, including formulation development, in vitro assay design, and interpreting biological activity data.

Compound Identity:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 104584-11-4[1] |

| Molecular Formula | C₈H₁₇N₃O₂·HCl[1] |

| Molecular Weight | 223.70 g/mol [1] |

| Melting Point | 144 - 146 °C[1] |

Theoretical Solubility Profile

Based on the molecular structure and available qualitative data, a theoretical solubility profile can be predicted. The presence of multiple polar functional groups capable of hydrogen bonding (amine, amides) and the ionic nature of the hydrochloride salt suggest good solubility in polar protic solvents.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High to moderate solubility is anticipated. The hydrochloride salt will readily dissociate, and the resulting charged species will be well-solvated by these solvents. Available data indicates that the compound is slightly soluble in water and methanol[1]. For a related compound, L-Lysine hydrochloride, the solubility in water is high and decreases in the order of water > methanol > ethanol[2][3].

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to low solubility is expected. While these solvents can accept hydrogen bonds, they cannot donate them as effectively as protic solvents. However, the polarity of these solvents should allow for some degree of dissolution.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Poor to negligible solubility is predicted. The highly polar nature of the molecule makes it incompatible with nonpolar solvents.

The pH of the aqueous solution will significantly impact the solubility of this compound. In acidic to neutral conditions, the primary amine will be protonated, enhancing solubility.

Experimental Determination of Solubility

Given the absence of comprehensive quantitative data, an experimental approach is necessary. The following section outlines a detailed, self-validating protocol for determining the solubility of this compound in common laboratory solvents.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., deionized water, methanol, ethanol, DMSO, DMF, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

Part 1: Preparation of Saturated Solution (Shake-Flask Method)

-

Solvent Addition: To a series of vials, add a pre-weighed excess amount of this compound.

-

Solvent Dispensing: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a thermostatic shaker at a controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended for new compounds.

Part 2: Sample Processing

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

Part 3: Quantification

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent system.

-

Analysis: Analyze the standard solutions and the filtered supernatant from the saturated solution using a suitable analytical method (e.g., HPLC-UV).

-

Concentration Determination: Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation

The determined solubility data should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

| DMF | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

| Hexane | 25 | [Experimental Value] | [Calculated Value] |

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during experimental design and data interpretation.

-

Temperature: The solubility of most solids increases with temperature. It is advisable to determine solubility at different temperatures relevant to the intended application.

-

pH: For aqueous solutions, pH is a critical factor. The solubility should be determined across a range of pH values to understand its behavior in different biological or formulation environments.

-

Presence of Co-solvents or Excipients: In formulation development, the presence of other substances can significantly alter the solubility.

Conclusion

References

- Gao, Y., et al. (2009). Solubility of L-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K.

- Lazzari, F., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 59(18), 8846-8862.

- Carrupt, P. A., et al. (2002). Experimental and Virtual Physicochemical and Pharmacokinetic Profiling of New Chemical Entities. Mini Reviews in Medicinal Chemistry, 2(3), 229-240.

- National Toxicology Program. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.

- Qu, Y., et al. (2012). Measurement and Correlation of the Solubility of 2,6-Diaminohexanoic Acid Hydrochloride in Aqueous Methanol and Aqueous Ethanol Mixtures.

- Aliyeva, A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations.

- CymitQuimica. (2025). Safety Data Sheet: (S)

- Cayman Chemical. (2022).

-

Aliyeva, A., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. ACS Publications. Retrieved from [Link]

- Slideshare. (2015).

- Thermo Scientific Chemicals. (n.d.). Stearic acid, 98%.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. Pharmaceutica Analytica Acta, 4(1).

- Cayman Chemical. (2024).

- European Union Reference Laboratory for alternatives to animal testing. (2021).

- Block, R. J. (1946). U.S. Patent No. 2,404,503. Washington, DC: U.S.

- Allen, R., et al. (2005). Method for determining solubility of a chemical compound (WO2005116635A1).

- Fisher Scientific. (2015).

- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO)

- Unicare Ingredients. (n.d.). Stearic Acid.

- Busby, W. F., et al. (1998). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 26(10), 1015-1017.

- Carl ROTH. (n.d.).

- Fisher Scientific. (2024).

- The Good Scents Company. (n.d.). Stearic acid, 57-11-4.

- Fisher Scientific. (2025).

Sources

An In-Depth Technical Guide to the Stability and Storage of Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nα-acetyl-L-lysine-N'-methylamide (Ac-Lys-NHMe) is a modified amino acid derivative of significant interest in biochemical research, particularly in the study of post-translational modifications and as a building block in peptide-based therapeutics. Its stability is a critical parameter that dictates its shelf-life, experimental reliability, and ultimate utility in drug development. This guide provides a comprehensive overview of the factors influencing the stability of Ac-Lys-NHMe, recommended storage conditions, and detailed protocols for conducting robust stability studies. By understanding the chemical liabilities of this molecule and implementing appropriate handling and analytical strategies, researchers can ensure the integrity and reproducibility of their work.

Introduction: The Significance of Ac-Lys-NHMe

Nα-acetyl-L-lysine-N'-methylamide is a lysine derivative featuring an acetyl group on its alpha-amino group and a methylamide group at its C-terminus. These modifications are not merely synthetic conveniences; they mimic common biological motifs and confer specific properties to the molecule. The N-terminal acetylation is a widespread post-translational modification in eukaryotes, often crucial for protein stability and regulation.[1] Similarly, C-terminal amidation is a common feature of bioactive peptides, enhancing their stability against proteolytic degradation.[2]

The dual modifications in Ac-Lys-NHMe make it a valuable tool for:

-

Probing Enzyme Specificity: Serving as a substrate or inhibitor analog for enzymes involved in lysine acetylation and deacetylation.

-

Biophysical Studies: Investigating the impact of lysine modifications on peptide conformation and protein-protein interactions.

-

Drug Discovery: Acting as a stable building block in the synthesis of peptide-based drug candidates.

Given these applications, a thorough understanding of its stability profile is paramount for accurate and reproducible research.

Chemical Stability and Degradation Pathways

The stability of Ac-Lys-NHMe is primarily influenced by its susceptibility to hydrolysis at its two amide bonds: the Nα-acetyl group and the C-terminal methylamide. The rates of these degradation pathways are highly dependent on pH, temperature, and the composition of the solution.

Hydrolysis: The Primary Degradation Route

Hydrolysis is the most probable non-enzymatic degradation pathway for Ac-Lys-NHMe. This involves the cleavage of one or both amide bonds by water, a reaction that can be catalyzed by both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide bond is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[3][4]

-

Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the cleavage products.[3][4]

The primary degradation products expected from the hydrolysis of Ac-Lys-NHMe are:

-

Nα-acetyl-L-lysine (Ac-Lys-OH): Resulting from the hydrolysis of the C-terminal methylamide bond.

-

L-lysine-N'-methylamide (Lys-NHMe): Resulting from the hydrolysis of the N-terminal acetyl group.

-

L-lysine: Resulting from the hydrolysis of both amide bonds.

The following diagram illustrates these potential hydrolytic degradation pathways:

Caption: Potential hydrolytic degradation pathways of Ac-Lys-NHMe.

Other Potential Degradation Pathways

While hydrolysis is the primary concern, other degradation mechanisms common to peptides should be considered, although they are less likely for Ac-Lys-NHMe due to its structure:

-

Oxidation: The lysine side chain is not readily oxidized. However, if the molecule is part of a larger peptide containing susceptible residues like methionine or cysteine, oxidation would be a concern.

-

Racemization: The conversion of the L-lysine stereocenter to a D-isomer can occur under harsh basic conditions, potentially impacting biological activity.

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to minimize degradation and ensure the long-term stability of Ac-Lys-NHMe. The following recommendations are based on best practices for peptide and modified amino acid storage.

Lyophilized Powder

In its solid, lyophilized form, Ac-Lys-NHMe is most stable. To maximize its shelf-life, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. -80°C is optimal. | Reduces the rate of any potential solid-state chemical reactions. |

| Atmosphere | Store in a tightly sealed container, preferably under an inert gas (e.g., argon or nitrogen). | Minimizes exposure to moisture and atmospheric oxygen. |

| Light | Protect from light. | Although Ac-Lys-NHMe does not have a strong chromophore, photolytic degradation is a possibility for many organic molecules. |

| Handling | Allow the container to equilibrate to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold powder, which can accelerate degradation. |

In Solution

Ac-Lys-NHMe is significantly less stable in solution due to the increased potential for hydrolysis. The stability in solution is highly dependent on the solvent, pH, and storage temperature.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C or -80°C for long-term storage. For short-term use (days), 2-8°C may be acceptable, but should be validated. | Freezing the solution significantly slows down hydrolytic degradation. |

| pH | Prepare solutions in a slightly acidic buffer (pH 5-6). Avoid strongly acidic or alkaline conditions. | Amide bonds are generally most stable in the neutral to slightly acidic pH range. |

| Solvent | Use sterile, high-purity water or appropriate buffers (e.g., phosphate, acetate). | Minimizes contamination with microbes or chemicals that could degrade the compound. |

| Aliquoting | Prepare single-use aliquots. | Avoids repeated freeze-thaw cycles which can physically stress the molecule and introduce moisture. |

| Filtration | For sterile applications, filter through a 0.22 µm filter. | Removes any potential microbial contamination. |

Experimental Protocol: Stability Assessment of Ac-Lys-NHMe

A well-designed stability study is essential to determine the shelf-life of Ac-Lys-NHMe under defined conditions. This involves subjecting the compound to various stress conditions and analyzing its purity over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Objective

To evaluate the stability of Ac-Lys-NHMe in both lyophilized and solution forms under various storage conditions and to identify potential degradation products.

Materials and Reagents

-

Ac-Lys-NHMe (high purity standard)

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA) or formic acid (FA)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate buffer (pH 7.4)

-

Acetate buffer (pH 5.0)

Experimental Workflow

The following diagram outlines the workflow for a comprehensive stability study of Ac-Lys-NHMe.

Caption: Workflow for a stability study of Ac-Lys-NHMe.

Step-by-Step Methodology

Part A: Forced Degradation Study

The goal of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the analytical method's ability to separate these from the parent compound.[5]

-

Sample Preparation: Prepare a stock solution of Ac-Lys-NHMe at a concentration of 1 mg/mL in a suitable buffer (e.g., pH 5 acetate buffer).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with NaOH, and dilute for HPLC-MS analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at various time points, neutralize with HCl, and dilute for HPLC-MS analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light. Withdraw aliquots at various time points and analyze directly.

-

Thermal Degradation: Incubate both lyophilized powder and the stock solution at elevated temperatures (e.g., 60°C and 80°C). Analyze at various time points.

-

Photostability: Expose the lyophilized powder and stock solution to light conditions as specified in the ICH Q1B guideline. Analyze at the end of the exposure period.

Part B: Long-Term Stability Study

-

Sample Preparation: Prepare multiple aliquots of lyophilized Ac-Lys-NHMe and a solution of Ac-Lys-NHMe in the intended formulation buffer.

-

Storage: Store the aliquots under the following conditions:

-

-20°C (control)

-

4°C

-

25°C / 60% Relative Humidity (RH)

-

-

Time Points: Withdraw and analyze samples at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months).

Analytical Method: Stability-Indicating RP-HPLC-MS

A reversed-phase HPLC method coupled with mass spectrometry is ideal for separating Ac-Lys-NHMe from its more polar degradation products.

| Parameter | Suggested Conditions | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for small polar molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape and ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analyte. |

| Gradient | 5% to 50% B over 15 minutes | A shallow gradient will be necessary to resolve the parent compound from its hydrophilic degradants. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

| Detection (UV) | 210-220 nm | Wavelength for detecting the amide bond. |

| Detection (MS) | ESI+, Full Scan (m/z 100-500) and SIM/MRM | Electrospray ionization in positive mode is suitable for this molecule. Full scan for identifying unknowns, and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. |

Conclusion and Best Practices

The stability of Nα-acetyl-L-lysine-N'-methylamide is a critical consideration for its use in research and development. While the N-terminal acetyl and C-terminal methylamide groups offer protection against enzymatic degradation, the molecule remains susceptible to chemical hydrolysis, particularly under non-optimal pH and temperature conditions.

Key Takeaways:

-

Lyophilized Form is Key: For long-term storage, Ac-Lys-NHMe should be kept as a lyophilized powder at -20°C or below, protected from light and moisture.

-

Solution Stability is Limited: When in solution, use a slightly acidic buffer (pH 5-6), store frozen in single-use aliquots, and avoid repeated freeze-thaw cycles.

-

Hydrolysis is the Main Threat: The primary degradation pathway is hydrolysis of the amide bonds. Be vigilant for the appearance of Ac-Lys-OH and Lys-NHMe as primary impurities.

-

Validation is Essential: A validated, stability-indicating HPLC-MS method is crucial for accurately assessing purity and quantifying degradation products.

-

Follow ICH Guidelines: For formal stability studies intended for regulatory submissions, adhere to the principles outlined in the relevant ICH guidelines.

By adhering to these guidelines, researchers and drug development professionals can ensure the quality and integrity of Ac-Lys-NHMe, leading to more reliable and reproducible scientific outcomes.

References

-

Drazic, A., Myklebust, L. M., Ree, R., & Arnesen, T. (2016). The world of N-terminal acetylation. Molecular & Cellular Proteomics, 15(8), 2394–2403. [Link]

-

Loudon, G. M., & Parise, J. (2016). Organic Chemistry (6th ed.). W. H. Freeman. [Link]

-

Bradbury, A. F., & Smyth, D. G. (1991). Peptide amidation. Trends in Biochemical Sciences, 16, 112–115. [Link]

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). [Link]

-

Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zong, Q. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56. [Link]

-

AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]